molecular formula C11H12NO4S- B13880043 [4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate

[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate

Cat. No.: B13880043
M. Wt: 254.28 g/mol
InChI Key: GXJLDODLMQEHNA-UHFFFAOYSA-M
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Description

[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate: can be compared with other quinoline derivatives, such as:

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C11H12NO4S-

Molecular Weight

254.28 g/mol

IUPAC Name

[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate

InChI

InChI=1S/C11H13NO4S/c13-7-11(8-17(14,15)16)5-6-12-10-4-2-1-3-9(10)11/h1-6,12-13H,7-8H2,(H,14,15,16)/p-1

InChI Key

GXJLDODLMQEHNA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(C=CN2)(CO)CS(=O)(=O)[O-]

Origin of Product

United States

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